![molecular formula C22H23NO4 B2668653 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid CAS No. 2138526-02-8](/img/structure/B2668653.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid” is a chemical compound with the CAS Number: 2381653-60-5 . It has a molecular weight of 365.43 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H23NO4/c24-21(25)15-7-5-6-12-23(13-15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)/t15-/m1/s1 .Physical And Chemical Properties Analysis
The compound is stored at a temperature between 2-8°C . Unfortunately, other physical and chemical properties are not available in the sources I have access to.Wissenschaftliche Forschungsanwendungen
Crystal Structure Insights
The study of the crystal structure of methyl (3RS,4SR,4aRS,11aRS,11bSR)-5-oxo-3,4,4a,5,7,8,9,10,11,11a-decahydro-3,11b-epoxyazepino[2,1-a]isoindole-4-carboxylate provides insights into the complex molecular architecture involving a tetracyclic system with multiple ring conformations. This compound, related to the target molecule through its structural complexity, highlights the potential for investigating 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid in the context of molecular conformation and stability within crystalline structures (Toze et al., 2015).
Fluorescence Derivatization Reagent
Another avenue of research involves the application of similar compounds as highly sensitive fluorescence derivatization reagents for primary, secondary, and tertiary alcohols in high-performance liquid chromatography. This suggests that derivatives of this compound could be explored for their potential as derivatization agents, enhancing the detection and analysis of various organic compounds (Yamaguchi et al., 1987).
Enzyme-Activated Surfactants
Research on N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes opens the door to innovative applications in nanotechnology. Specifically, these compounds, related to this compound, can be converted into enzymatically activated surfactants, offering a novel approach to creating homogeneous aqueous nanotube dispersions on-demand (Cousins et al., 2009).
PKB Inhibitors
The structure-based optimization of novel azepane derivatives as PKB inhibitors reveals the potential of such compounds in therapeutic contexts. By modifying the ester moiety of the lead compound to improve plasma stability, researchers have developed potent inhibitors with implications for drug development. This suggests that exploring the pharmacological activity of this compound derivatives could yield promising new treatments (Breitenlechner et al., 2004).
Fluorophore Development
The exploration of novel stable fluorophores, such as 6-methoxy-4-quinolone, with strong fluorescence in a wide pH range of aqueous media, indicates the potential of fluorene derivatives in developing new fluorescent labeling reagents. This research suggests that similar strategies could be applied to this compound derivatives for applications in biochemical analysis and imaging (Hirano et al., 2004).
Eigenschaften
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)azepane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)15-7-5-6-12-23(13-15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGXUEXKDIZTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzylsulfamoyl)phenyl]acetamide](/img/structure/B2668570.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane](/img/structure/B2668571.png)
![N-(3-fluoro-4-methylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2668572.png)
![4-(2-fluorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2668573.png)
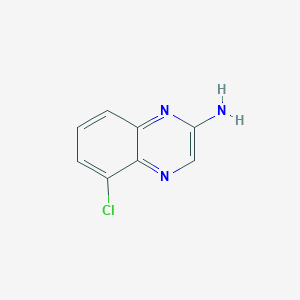
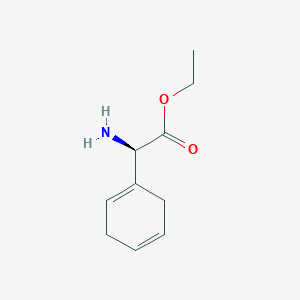

![2-(benzo[d]thiazol-2-ylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide](/img/structure/B2668581.png)
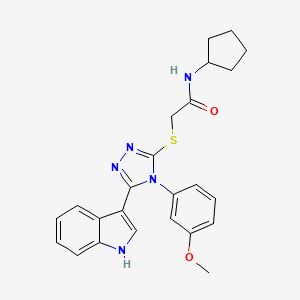
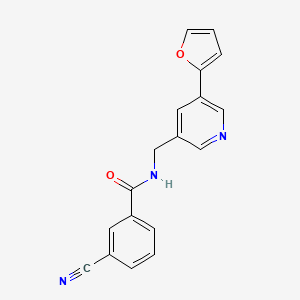
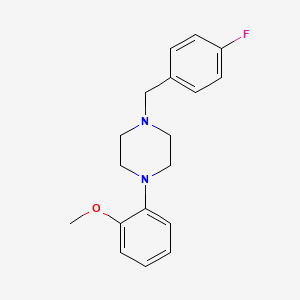

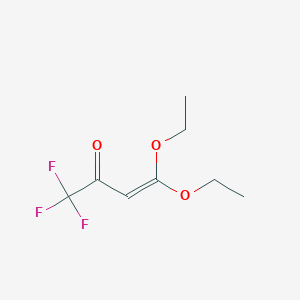
![[2-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2668593.png)